molecular formula C18H14N6O B2834693 3-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380088-53-7

3-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B2834693
CAS No.: 2380088-53-7
M. Wt: 330.351
InChI Key: RAMMPAZHIQJWNE-UHFFFAOYSA-N
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Description

3-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound with a molecular formula of C18H14N6O. This compound features a pyridazinone ring, which is known for its wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 3-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

3-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in medicinal chemistry. It is used as a scaffold for developing new drugs due to its diverse biological activities. Research has shown that derivatives of pyridazinone, such as 3-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile, exhibit potential as anticancer, antimicrobial, and anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 3-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit certain kinases or proteases, which are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O/c19-10-16-18(21-9-8-20-16)23-11-14(12-23)24-17(25)7-6-15(22-24)13-4-2-1-3-5-13/h1-9,14H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMMPAZHIQJWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2C#N)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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